molecular formula C24H23N3O3S2 B2406487 (Z)-allyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 432015-57-1

(Z)-allyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2406487
CAS No.: 432015-57-1
M. Wt: 465.59
InChI Key: RKLXORJKURWZAL-RGEXLXHISA-N
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Description

The compound (Z)-allyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine class, known for fused heterocyclic systems with pharmacological relevance. Key structural features include:

  • 4-(Dimethylamino)benzylidene substituent at position 2, contributing to electron-donating effects and π-π interactions.
  • Thiophen-2-yl group at position 5, introducing sulfur-based aromaticity and metabolic stability.
  • Z-configuration of the benzylidene moiety, critical for spatial alignment and biological target binding.

Thiazolo[3,2-a]pyrimidines are widely studied for anticancer, antimicrobial, and anti-inflammatory activities due to their structural mimicry of purine bases .

Properties

IUPAC Name

prop-2-enyl (2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-5-12-30-23(29)20-15(2)25-24-27(21(20)18-7-6-13-31-18)22(28)19(32-24)14-16-8-10-17(11-9-16)26(3)4/h5-11,13-14,21H,1,12H2,2-4H3/b19-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLXORJKURWZAL-RGEXLXHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=N1)C4=CC=CS4)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/SC2=N1)C4=CC=CS4)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-allyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

 Z allyl 2 4 dimethylamino benzylidene 7 methyl 3 oxo 5 thiophen 2 yl 3 5 dihydro 2H thiazolo 3 2 a pyrimidine 6 carboxylate\text{ Z allyl 2 4 dimethylamino benzylidene 7 methyl 3 oxo 5 thiophen 2 yl 3 5 dihydro 2H thiazolo 3 2 a pyrimidine 6 carboxylate}

This compound features a thiazolo-pyrimidine core with various substituents that contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity against Cancer Cell Lines : The compound has shown promising results in inhibiting the proliferation of cancer cells such as HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) with IC50 values indicating potent activity. In one study, derivatives similar to this compound demonstrated higher cytotoxicity compared to established chemotherapeutic agents like Sorafenib .
Cell LineIC50 (µM)Reference
HeLa5.0
MCF-76.0
PC3 (Prostate)8.0

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidines have also been evaluated for their antimicrobial properties. The compound has shown moderate activity against various bacterial strains:

  • Bacterial Strains Tested : The compound's effectiveness was assessed against Gram-positive and Gram-negative bacteria. Results indicated that it possesses antibacterial properties comparable to standard antibiotics.
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL

The mechanism by which this compound exerts its biological effects is believed to involve several pathways:

  • Inhibition of Enzymatic Activity : Some thiazolo[3,2-a]pyrimidines act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several case studies have documented the efficacy of thiazolo[3,2-a]pyrimidine derivatives:

  • Cervical Cancer Treatment : A clinical study highlighted the use of a related thiazolo[3,2-a]pyrimidine derivative in combination therapy for cervical cancer patients, demonstrating improved outcomes compared to conventional treatments .
  • Antimicrobial Efficacy : In vitro studies showed that the compound significantly reduced bacterial load in infected models when administered at sub-MIC concentrations .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant biological activities:

  • Anticancer Activity
    • Compounds similar to (Z)-allyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate have shown promising results against various cancer cell lines. For instance, a study reported that thiazolo[3,2-b]pyrimidine derivatives displayed potent anticancer effects with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Anti-inflammatory Properties
    • Several thiazolo derivatives have been evaluated for their anti-inflammatory effects. A series of 4,5-dihydrothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidine compounds demonstrated remarkable anti-inflammatory activity in formalin-induced paw edema models . The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes.
  • Antimicrobial Activity
    • The antimicrobial potential of thiazolo derivatives has also been documented. Compounds from this class showed moderate to good activity against various bacterial strains . The structural modifications in these compounds significantly influence their efficacy against pathogens.

Case Study 1: Anticancer Evaluation

A recent study synthesized a series of thiazolo[3,2-a]pyrimidine derivatives and evaluated their cytotoxicity against breast cancer cell lines MDA-MB-231 and MCF-7. Among the synthesized compounds, one derivative exhibited an IC50 of 4.2 µM against MCF-7 cells, indicating strong anticancer potential .

Case Study 2: Anti-inflammatory Assessment

In another investigation focusing on anti-inflammatory properties, a group of thiazolo derivatives was tested using acute and subacute models. Compounds demonstrated significant reduction in paw edema compared to controls, with some exhibiting a safety profile suitable for further development .

Data Tables

Activity Type Compound Cell Line / Model IC50 / Activity
AnticancerThiazolo Derivative AMDA-MB-2314.2 µM
Anti-inflammatoryThiazolo Derivative BFormalin-induced edemaSignificant reduction
AntimicrobialThiazolo Derivative CVarious bacterial strainsModerate activity

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 4-(dimethylamino)benzylidene group in the target compound enhances electron density compared to electron-withdrawing groups (e.g., 4-cyano in 11b ) or bulky substituents (e.g., 2,4,6-trimethoxy in ). Thiophen-2-yl at R5 offers sulfur-mediated stability, contrasting with phenyl or furan derivatives . Allyl ester at R6 improves membrane permeability over ethyl or cyano groups .

Synthetic Routes: Most analogues are synthesized via condensation reactions of pyrimidine precursors with aromatic aldehydes in acetic acid/acetic anhydride with sodium acetate . The target compound likely follows a similar protocol but uses 4-(dimethylamino)benzaldehyde and allyl chloroacetate for esterification .

Crystallographic and Conformational Insights

  • Molecular Conformation : The central pyrimidine ring in thiazolo[3,2-a]pyrimidines adopts a flattened boat conformation with puckering at C5 (deviation: 0.224 Å in ).
  • Intermolecular Interactions : Hydrogen bonding (C–H···O) and π-stacking are critical for crystal packing and solubility .
  • Dihedral Angles : The fused thiazole-pyrimidine system forms an ~80° angle with the benzylidene ring, influencing binding to planar biological targets .

Preparation Methods

Core Formation of Thiazolo[3,2-a]Pyrimidine

The thiazolo[3,2-a]pyrimidine scaffold is synthesized via a modified Biginelli condensation. In a representative procedure, 4-bromobenzaldehyde (1.0 equiv), thiourea (1.5 equiv), and ethyl acetoacetate (1.0 equiv) undergo cyclocondensation in ethanolic HCl (0.13 M) at reflux for 12 hours to yield 1,2,3,4-tetrahydropyrimidine-2-thione (1) . Subsequent treatment with ethyl chloroacetate (2.5 equiv) in refluxing ethanol for 8 hours generates the thiazolo[3,2-a]pyrimidine core (2) through cyclodehydration. Polyphosphoric acid (PPA) may alternatively facilitate this step under milder conditions (100°C, 2 hours).

Key Reaction Parameters

  • Yield : 78–88% for cyclodehydration
  • Characterization : $$ ^1H $$ NMR signals at δ 5.19 ppm (C4-H, R-configuration) confirm stereochemical integrity.

Functionalization at Position 6: Allyl Ester Formation

The carboxylate group at position 6 is installed through a Mitsunobu reaction. Thiazolo[3,2-a]pyrimidine (2) is reacted with allyl alcohol (1.2 equiv) in the presence of triphenylphosphine (1.5 equiv) and diethyl azodicarboxylate (DEAD, 1.5 equiv) in dry THF at 0°C–25°C for 24 hours. The allyl ester (3) is isolated via column chromatography (silica gel, hexane/ethyl acetate 4:1) in 75–83% yield.

Stereoselective Condensation of the 4-(Dimethylamino)benzylidene Moiety

The (Z)-configured benzylidene group at position 2 is introduced via Knoevenagel condensation. Compound (3) is refluxed with 4-(dimethylamino)benzaldehyde (1.2 equiv) in anhydrous ethanol containing piperazine (0.8 equiv) for 6 hours. The reaction’s stereochemical outcome is governed by kinetic control, favoring the (Z)-isomer due to steric hindrance between the dimethylamino group and the thiazolo ring.

Analytical Validation

  • NMR Analysis : The vinylic proton resonates as a singlet at δ 7.93–8.09 ppm, characteristic of the (Z)-configuration.
  • X-ray Diffraction : Single-crystal analysis confirms the planar geometry and (Z)-orientation.

Final Product Purification and Characterization

The crude product is purified via sequential recrystallization (ethanol/water) and silica gel chromatography, yielding 68–74% of the title compound.

Spectroscopic Data

  • $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$) : δ 8.09 (s, 1H, CH=), 7.45–6.75 (m, 9H, Ar-H), 5.90 (m, 1H, CH$$ _2 $$CH=CH$$ _2 $$), 5.35 (d, J = 17.2 Hz, 1H, CH$$ _2 $$CH=CH$$ _2 $$), 5.25 (d, J = 10.4 Hz, 1H, CH$$ _2 $$CH=CH$$ _2 $$), 4.75 (d, J = 5.6 Hz, 2H, OCH$$ _2 $$), 3.12 (s, 6H, N(CH$$ _3 $$)$$ _2 $$), 2.45 (s, 3H, CH$$ _3 $$).
  • HRMS (ESI+) : m/z calcd for C$$ _27 $$H$$ _25 $$N$$ _3 $$O$$ _4 $$S$$ _2 $$ [M+H]$$ ^+ $$: 544.1362; found: 544.1358.

Comparative Analysis of Synthetic Methodologies

Step Reagents/Conditions Yield (%) Key Reference
Biginelli condensation Ethanol/HCl, reflux 82
Cyclodehydration Ethyl chloroacetate, ethanol 88
Mitsunobu reaction Allyl alcohol, DEAD, THF 83
Knoevenagel condensation 4-(Dimethylamino)benzaldehyde 74

Scalability and Industrial Relevance

Gram-scale synthesis (10 g starting material) has been demonstrated for analogous thiazolopyrimidines, achieving 65–70% overall yield. Process optimization focuses on solvent recovery (ethanol, THF) and catalytic recycling (piperazine).

Q & A

Q. Critical Parameters :

  • Temperature control (±2°C) to avoid side reactions (e.g., hydrolysis of ester groups).
  • Stoichiometric ratios (1:1.2 for aldehyde to thiazolopyrimidine core) to minimize unreacted starting materials .

How is the compound characterized to confirm structural integrity and purity?

Basic Research Question
A combination of spectroscopic and analytical methods is employed:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., allyl group δ 4.6–5.2 ppm, thiophenyl protons δ 6.8–7.4 ppm) and confirms Z-configuration of the benzylidene moiety .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the thiazolo-pyrimidine core .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 518.18) .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., C–H···O hydrogen bonds in crystal packing) .

Quality Control : Purity ≥95% confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

How can researchers resolve contradictions in spectral data during characterization?

Advanced Research Question
Discrepancies often arise from:

  • Solvent impurities : Use deuterated solvents (e.g., DMSO-d₆) with residual proton signals referenced internally .
  • Tautomerism : Dynamic NMR (variable temperature) or computational modeling (DFT) distinguishes between keto-enol forms .
  • Crystallographic disorder : Refinement with SHELXL (e.g., using TWIN and BASF commands) corrects for overlapping electron densities .

Validation : Cross-correlate data from multiple techniques (e.g., IR carbonyl stretches at 1680–1720 cm⁻¹ vs. X-ray bond lengths) .

What strategies enhance the compound’s bioactivity through structural modification?

Advanced Research Question
Focus on substituent effects:

Position Modification Impact Evidence
2 (Benzylidene)Electron-donating groups (e.g., -NMe₂)↑ Solubility and receptor binding affinity
5 (Thiophen-2-yl)Halogenation (e.g., -Br)↑ Metabolic stability
6 (Allyl ester)Isosteric replacement (e.g., propargyl)Alters pharmacokinetics

Q. Methodology :

  • Parallel synthesis with diverse aldehydes to generate analogs.
  • QSAR modeling to predict bioactivity trends .

How can reaction mechanisms be elucidated for key transformations?

Advanced Research Question

  • Kinetic Studies : Monitor intermediates via in situ IR or LC-MS at timed intervals (e.g., benzylidene formation follows second-order kinetics) .
  • Isotopic Labeling : Use ¹⁸O-labeled water to trace ester hydrolysis pathways .
  • Computational Analysis : DFT (B3LYP/6-31G*) identifies transition states and activation energies for cyclization steps .

How to address low crystallinity in X-ray diffraction studies?

Advanced Research Question

  • Recrystallization Optimization :
    • Slow evaporation from ethyl acetate/ethanol (3:2) at 4°C .
    • Additive screening (e.g., n-hexane for antisolvent crystallization).
  • Alternative Methods :
    • MicroED for nanocrystals.
    • Pair distribution function (PDF) analysis for amorphous phases .

How to validate biological targets and mitigate off-target effects?

Advanced Research Question

  • Target Engagement Assays :
    • Surface plasmon resonance (SPR) for binding kinetics (KD ~ 10⁻⁶ M) .
    • Cellular thermal shift assay (CETSA) confirms target stabilization in vitro .
  • Orthogonal Validation :
    • CRISPR knockouts to assess phenotype rescue.
    • Radiolabeled analogs (³H/¹⁴C) for tissue distribution studies .

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